
2-(Azetidin-3-yl)-4-bromothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-4-bromothiazole is a heterocyclic compound that contains both azetidine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene to form the azetidine ring . The thiazole ring can then be introduced through various cyclization reactions involving brominated precursors.
Industrial Production Methods
Industrial production of 2-(Azetidin-3-yl)-4-bromothiazole may involve multi-step synthesis starting from readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-4-bromothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or reduce any double bonds present.
Substitution: The bromine atom in the thiazole ring can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.
Scientific Research Applications
2-(Azetidin-3-yl)-4-bromothiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-4-bromothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and thiazole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)-4-chlorothiazole: Similar structure but with a chlorine atom instead of bromine.
2-(Azetidin-3-yl)-4-fluorothiazole: Contains a fluorine atom instead of bromine.
2-(Azetidin-3-yl)-4-iodothiazole: Contains an iodine atom instead of bromine.
Uniqueness
2-(Azetidin-3-yl)-4-bromothiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C6H7BrN2S |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-4-bromo-1,3-thiazole |
InChI |
InChI=1S/C6H7BrN2S/c7-5-3-10-6(9-5)4-1-8-2-4/h3-4,8H,1-2H2 |
InChI Key |
FJMRBKZAQZYVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)
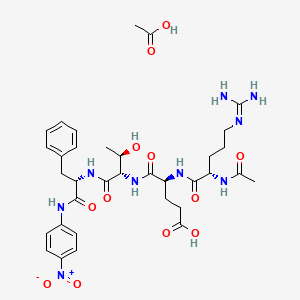
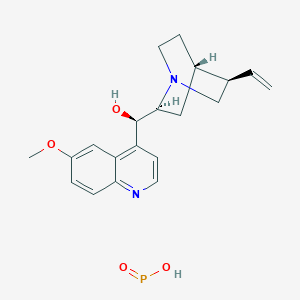

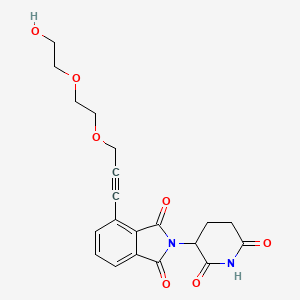
![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)
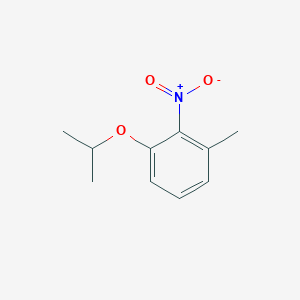


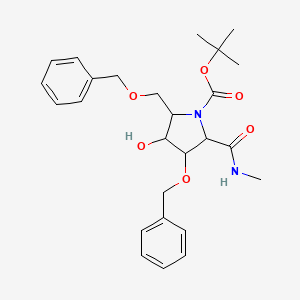
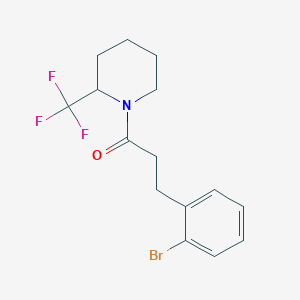
![Benzo[h]pentaphene](/img/structure/B14763217.png)

